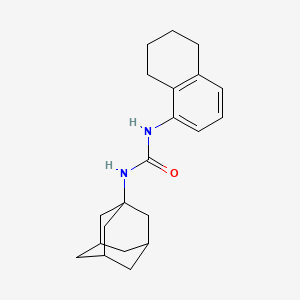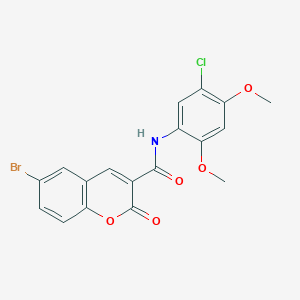
1-(1-Adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea
Overview
Description
N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea: is a synthetic organic compound that combines the structural features of adamantane and tetrahydronaphthalene
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea typically begins with 1-adamantylamine and 5,6,7,8-tetrahydro-1-naphthylamine.
Reaction with Isocyanates: The primary synthetic route involves the reaction of these amines with isocyanates in the presence of a base such as triethylamine.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and tetrahydronaphthalenyl moieties. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can also occur, especially at the urea linkage. Reducing agents such as lithium aluminum hydride can be used.
Substitution: The compound can participate in substitution reactions, where functional groups on the adamantyl or tetrahydronaphthalenyl rings are replaced by other groups. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the reactivity and selectivity of metal catalysts.
Materials Science: It can be incorporated into polymer matrices to improve mechanical properties and thermal stability.
Biology and Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe to study biological processes and interactions at the molecular level.
Industry:
Coatings and Adhesives: The compound can be used in the formulation of coatings and adhesives, providing enhanced durability and resistance to environmental factors.
Mechanism of Action
The mechanism by which N-1-adamantyl-N’-(5,6,7,8-tetrahydro-1-naphthalenyl)urea exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The adamantyl group provides a rigid and bulky structure that can enhance binding affinity, while the tetrahydronaphthalenyl group offers additional hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
1-Adamantylamine: Shares the adamantyl moiety but lacks the tetrahydronaphthalenyl group.
5,6,7,8-Tetrahydro-1-naphthylamine: Contains the tetrahydronaphthalenyl group but lacks the adamantyl moiety.
Adamantyl Ureas: Other urea derivatives with different substituents on the adamantyl group.
Uniqueness:
Structural Features: The combination of adamantyl and tetrahydronaphthalenyl groups in a single molecule provides unique steric and electronic properties.
Chemical Reactivity:
Biological Activity: The compound’s structure can enhance binding to specific biological targets, making it a valuable tool in medicinal chemistry.
Properties
IUPAC Name |
1-(1-adamantyl)-3-(5,6,7,8-tetrahydronaphthalen-1-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O/c24-20(22-19-7-3-5-17-4-1-2-6-18(17)19)23-21-11-14-8-15(12-21)10-16(9-14)13-21/h3,5,7,14-16H,1-2,4,6,8-13H2,(H2,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JULANUGYJPEDGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801146502 | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
438219-91-1 | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=438219-91-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5,6,7,8-Tetrahydro-1-naphthalenyl)-N′-tricyclo[3.3.1.13,7]dec-1-ylurea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801146502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methanone](/img/structure/B4265761.png)
![3-{[3-(Methoxycarbonyl)-5-(1-phenylethyl)thiophen-2-yl]carbamoyl}-7-(propan-2-ylidene)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4265767.png)
![3-({[4-(4-fluorophenyl)-5-methyl-1,3-thiazol-2-yl]amino}carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4265782.png)
![6-bromo-2-(4-chlorophenyl)-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]quinoline-4-carboxamide](/img/structure/B4265804.png)
![1-{4-[4-(4-PROPOXYBENZOYL)PIPERAZINO]PHENYL}-1-ETHANONE](/img/structure/B4265807.png)
![11-ethyl-5-[5-(2-methyl-4-nitrophenyl)furan-2-yl]-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B4265809.png)
![6-(propan-2-yl)-2-(pyridin-2-yl)-2,3-dihydrothieno[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4265811.png)

![methyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-5-(1-phenylethyl)thiophene-3-carboxylate](/img/structure/B4265823.png)
![(4-hydroxy-3-methoxyphenyl)[5-hydroxy-3-methyl-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-1-yl]methanone](/img/structure/B4265827.png)
methanone](/img/structure/B4265830.png)
![propyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(4-methylphenyl)-3-thiophenecarboxylate](/img/structure/B4265842.png)
![ethyl 2-{[(6-bromo-2-oxo-2H-chromen-3-yl)carbonyl]amino}-4-(2,5-dimethylphenyl)-5-methylthiophene-3-carboxylate](/img/structure/B4265846.png)
![N-[4-(3,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-5-ethyl-3-thiophenecarboxamide](/img/structure/B4265859.png)
